molecular formula C18H28N4O2S B2520072 N-cycloheptyl-2-{2-[(cyclopentylcarbamoyl)amino]-1,3-thiazol-4-yl}acetamide CAS No. 921570-40-3

N-cycloheptyl-2-{2-[(cyclopentylcarbamoyl)amino]-1,3-thiazol-4-yl}acetamide

Cat. No.: B2520072
CAS No.: 921570-40-3
M. Wt: 364.51
InChI Key: PLGOWQLMHBSIDN-UHFFFAOYSA-N
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Description

N-cycloheptyl-2-{2-[(cyclopentylcarbamoyl)amino]-1,3-thiazol-4-yl}acetamide is a complex organic compound that belongs to the class of thiazole derivatives This compound is characterized by its unique structure, which includes a cycloheptyl group, a cyclopentylcarbamoyl group, and a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cycloheptyl-2-{2-[(cyclopentylcarbamoyl)amino]-1,3-thiazol-4-yl}acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a suitable precursor such as a thioamide and an α-haloketone.

    Introduction of the Cyclopentylcarbamoyl Group: This step involves the reaction of the thiazole intermediate with cyclopentyl isocyanate under controlled conditions to form the cyclopentylcarbamoyl group.

    Attachment of the Cycloheptyl Group: The final step involves the acylation of the thiazole intermediate with cycloheptyl acetic acid or its derivatives to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-cycloheptyl-2-{2-[(cyclopentylcarbamoyl)amino]-1,3-thiazol-4-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce specific functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles in the presence of a suitable base or catalyst.

Major Products Formed

    Oxidation: Sulfoxides, sulfones, and other oxidized derivatives.

    Reduction: Reduced forms of the compound with modified functional groups.

    Substitution: Substituted thiazole derivatives with various functional groups.

Scientific Research Applications

N-cycloheptyl-2-{2-[(cyclopentylcarbamoyl)amino]-1,3-thiazol-4-yl}acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs and pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of N-cycloheptyl-2-{2-[(cyclopentylcarbamoyl)amino]-1,3-thiazol-4-yl}acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other biomolecules, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-cycloheptyl-2-{2-[(cyclopentylcarbamoyl)amino]-1,3-thiazol-4-yl}acetamide is unique due to its specific combination of functional groups and structural features. The presence of the cycloheptyl and cyclopentylcarbamoyl groups, along with the thiazole ring, imparts distinct chemical and biological properties that differentiate it from similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

N-cycloheptyl-2-[2-(cyclopentylcarbamoylamino)-1,3-thiazol-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N4O2S/c23-16(19-13-7-3-1-2-4-8-13)11-15-12-25-18(21-15)22-17(24)20-14-9-5-6-10-14/h12-14H,1-11H2,(H,19,23)(H2,20,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLGOWQLMHBSIDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)NC(=O)CC2=CSC(=N2)NC(=O)NC3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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